molecular formula C40H79NO4 B12689229 Einecs 308-468-0 CAS No. 98072-18-5

Einecs 308-468-0

Cat. No.: B12689229
CAS No.: 98072-18-5
M. Wt: 638.1 g/mol
InChI Key: AOXUQBZMYURLRD-QZOPMXJLSA-N
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Description

Einecs 308-468-0, also listed under CAS numbers 141923-07-1 and 98072-18-5, is a chemical compound with the molecular formula C₄₀H₇₉NO₄ and a molecular weight of 638.06 g/mol . Its systematic IUPAC name is 2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol; (Z)-octadec-9-enoic acid, indicating a structure composed of oleic acid compounded with a (Z)-2,2'-(octadec-9-enylimino)diethanol group in a 1:1 ratio . The compound is characterized by a high boiling point of 718.8°C and a flash point of 388.5°C . As part of the European Inventory of Existing Commercial Chemical Substances (EINECS), it is a recognized and inventoried substance in the European Union . The specific biochemical mechanism of action and detailed research applications for this compound are not fully elucidated in the available scientific literature. Its structure suggests potential as a surfactant or emulsifier in biochemical research, or it may serve as a key intermediate in synthetic organic chemistry . Further investigation is required to define its precise function and value in research models. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

98072-18-5

Molecular Formula

C40H79NO4

Molecular Weight

638.1 g/mol

IUPAC Name

2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C22H45NO2.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,24-25H,2-8,11-22H2,1H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9-

InChI Key

AOXUQBZMYURLRD-QZOPMXJLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.CCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CCO)CCO.CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of 4 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid

Established Synthetic Routes to 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid

The industrial-scale synthesis of 4-amino-3-hydroxy-1-naphthalenesulfonic acid is a multi-step process that typically begins with more readily available naphthalene (B1677914) derivatives. The primary challenge is the regioselective introduction of the three functional groups at the C1, C3, and C4 positions.

One of the most prominent methods involves the sulfonation and subsequent nitration of 2-naphthol (B1666908). The sequence is critical for directing the incoming functional groups to the desired positions.

Sulfonation of 2-Naphthol: 2-Naphthol is treated with concentrated sulfuric acid. At lower temperatures (around 100°C), the reaction favors the formation of 2-hydroxy-1-naphthalenesulfonic acid.

Nitration: The resulting sulfonic acid derivative is nitrated using a mixture of nitric acid and sulfuric acid. The presence of the hydroxyl and sulfonic acid groups directs the nitro group primarily to the 4-position, yielding 4-nitro-3-hydroxy-1-naphthalenesulfonic acid.

Reduction: The nitro group of 4-nitro-3-hydroxy-1-naphthalenesulfonic acid is then reduced to an amino group. A common industrial method for this step is the Béchamp reduction, which uses iron filings and a mineral acid like hydrochloric acid. This reaction proceeds under acidic conditions to yield the target compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid.

An alternative and historically significant pathway is the Bucherer reaction or a modified version thereof, starting from a different precursor. For instance, 1-amino-2-naphthol-4-sulfonic acid can be isomerized under specific conditions (e.g., heating with an aqueous solution of sodium bisulfite) to yield the desired 4-amino-3-hydroxy-1-naphthalenesulfonic acid. However, the synthesis from 2-naphthol is generally more direct.

The table below summarizes key parameters of a common synthetic pathway.

Table 1: Key Stages in the Synthesis of 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid from 2-Naphthol
Reaction StageStarting MaterialKey ReagentsIntermediate ProductTypical Conditions
Sulfonation2-NaphtholConcentrated H₂SO₄ or Oleum2-Hydroxy-1-naphthalenesulfonic acid~100-120°C
Nitration2-Hydroxy-1-naphthalenesulfonic acidHNO₃ / H₂SO₄4-Nitro-3-hydroxy-1-naphthalenesulfonic acidControlled low temperature (0-10°C)
Reduction4-Nitro-3-hydroxy-1-naphthalenesulfonic acidFe / HCl (Béchamp reduction) or Na₂S / H₂O4-Amino-3-hydroxy-1-naphthalenesulfonic acidHeated, acidic or basic medium

Synthesis of Functionalized Derivatives of 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid

The trifunctional nature of 4-amino-3-hydroxy-1-naphthalenesulfonic acid allows for its use as a scaffold in the synthesis of a diverse array of more complex molecules. The amino and hydroxyl groups are primary sites for derivatization.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is a classic coupling component in the synthesis of azo dyes. The synthesis involves an electrophilic aromatic substitution reaction where a diazonium salt (the electrophile) attacks the electron-rich naphthalene ring.

The process is as follows:

Diazotization: A primary aromatic amine (e.g., aniline, sulfanilic acid) is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is added to an alkaline solution of 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The coupling reaction is highly pH-dependent. Under alkaline conditions (pH > 7), the hydroxyl group is deprotonated to an alkoxide, which strongly activates the ring and directs the coupling to the ortho position (C2). The product is a monoazo compound.

Research has shown that by carefully selecting the diazonium component and controlling the reaction stoichiometry, it is possible to synthesize more complex di-azo compounds.

Table 2: Synthesis of Azo Chromophores from 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid
Diazonium Salt PrecursorCoupling ConditionsCoupling PositionResulting Chromophore Class
AnilineAlkaline (pH 9-10)C2 (ortho to -OH)Monoazo
Sulfanilic acidAlkaline (pH 9-10)C2 (ortho to -OH)Monoazo (anionic)
4-NitroanilineAlkaline (pH 8-9)C2 (ortho to -OH)Monoazo (nitro-substituted)
Benzidine (tetrazotized)Alkaline (pH 9-11), 2 eq. coupling componentC2 (ortho to -OH)Disazo

Recent research in materials science has focused on the covalent functionalization of graphene oxide (GO) to create hybrid materials. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (often abbreviated ANSA in this context) can be grafted onto the GO surface.

A primary synthetic route involves amide bond formation. The carboxylic acid groups present on the GO sheets are first activated, typically using thionyl chloride (SOCl₂) to form acyl chlorides, or via carbodiimide (B86325) chemistry with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The activated GO is then reacted with 4-amino-3-hydroxy-1-naphthalenesulfonic acid in a suitable solvent (e.g., N,N-dimethylformamide, DMF). The nucleophilic primary amino group of the naphthalenic compound attacks the activated carboxyl site, forming a stable amide linkage.

The resulting material, GO-ANSA, combines the properties of both components. The successful synthesis is confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of amide C=O and N-H stretching bands, and X-ray photoelectron spectroscopy (XPS), which confirms the presence of nitrogen and sulfur from the grafted molecule.

The amino group of 4-amino-3-hydroxy-1-naphthalenesulfonic acid provides a reactive handle for conjugation with lipids to form amphiphilic molecules. This is typically achieved by reacting the compound with a long-chain fatty acid derivative.

The synthesis involves the acylation of the amino group. A common method is to use a fatty acyl chloride (e.g., stearoyl chloride, palmitoyl (B13399708) chloride) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. The reaction is usually conducted in an aprotic solvent.

Reaction: R-COCl + H₂N-(Naphthyl)-OH,SO₃H → R-CONH-(Naphthyl)-OH,SO₃H + HCl

The resulting lipid-conjugated derivative possesses a hydrophobic alkyl tail (R) and a hydrophilic polar head group derived from the naphthalenesulfonic acid moiety. The length and saturation of the fatty acid chain can be varied to tune the hydrophobic-lipophilic balance of the final product.

The ortho-amino-hydroxy arrangement on the naphthalene ring is a classic synthon for the construction of fused heterocyclic systems, particularly naphthoxazoles. Condensation reactions with various electrophilic reagents can lead to the formation of a five-membered oxazole (B20620) ring fused to the naphthalene core.

For example, reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under dehydrating conditions can yield 2-substituted-naphtho[2,3-d]oxazole-9-sulfonic acids. A specific example is the reaction with acetic anhydride, which can lead to the formation of the 2-methyl substituted derivative. Another pathway involves reaction with aldehydes in the presence of an oxidizing agent to form the corresponding 2-substituted naphthoxazole.

The reaction with phosgene (B1210022) or its equivalents can lead to the formation of naphtho[2,3-d]oxazol-2(3H)-one-9-sulfonic acid, a valuable heterocyclic intermediate. These cyclization reactions provide a route to rigid, planar molecular structures with distinct electronic properties.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid can be incorporated into polymer chains either as a monomer or as a functional pendant group.

Electropolymerization: One of the most studied methods is the electrochemical polymerization of the monomer. When subjected to an oxidizing potential in an appropriate electrolyte solution (e.g., aqueous acid), the monomer undergoes oxidative coupling to form a polymer film on the electrode surface. The polymerization likely proceeds through the formation of radical cations at the amino group and/or the phenolic hydroxyl group, leading to C-C or C-N bond formation between monomer units. The resulting polymer, poly(4-amino-3-hydroxy-1-naphthalenesulfonic acid), is often electroactive and conductive.

Chemical Polymerization: Chemical methods can also be employed. For instance, oxidative polymerization using chemical oxidants like ammonium (B1175870) persulfate or ferric chloride in an aqueous solution can produce the polymer in bulk.

Furthermore, the amino group allows the monomer to participate in step-growth polymerization reactions. It can be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas, incorporating the sulfonated naphthalene moiety into the polymer backbone.

Table 3: Polymerization Methods for 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid
Polymerization MethodInitiation/ReagentPolymer TypeKey Feature
Electrochemical PolymerizationApplied potential (e.g., cyclic voltammetry)Conductive PolymerForms a film directly on an electrode surface
Chemical Oxidative PolymerizationAmmonium persulfate, FeCl₃Conductive PolymerBulk synthesis of the polymer powder
Polycondensation (Polyamidation)Diacyl chloride (e.g., terephthaloyl chloride)PolyamideIncorporates monomer into the polymer backbone
Polycondensation (Polyurea)Diisocyanate (e.g., toluene (B28343) diisocyanate)PolyureaForms urea (B33335) linkages in the polymer backbone

Compound Name Index

Chemical NameAbbreviation / Common Name
4-Amino-3-hydroxy-1-naphthalenesulfonic acidANSA
2-Naphthol-
Sulfuric acid-
2-Hydroxy-1-naphthalenesulfonic acid-
Nitric acid-
4-Nitro-3-hydroxy-1-naphthalenesulfonic acid-
Iron-
Hydrochloric acid-
1-Amino-2-naphthol-4-sulfonic acid-
Sodium bisulfite-
Aniline-
Sodium nitrite-
Sulfanilic acid-
4-Nitroaniline-
Benzidine-
Graphene OxideGO
Thionyl chloride-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HClEDC
N-hydroxysuccinimideNHS
N,N-dimethylformamideDMF
Stearoyl chloride-
Palmitoyl chloride-
Triethylamine-
Acetic anhydride-
Phosgene-
Naphtho[2,3-d]oxazol-2(3H)-one-9-sulfonic acid-
Ammonium persulfate-
Ferric chloride-
Terephthaloyl chloride-
Toluene diisocyanateTDI

Advanced Analytical Techniques and Characterization of 4 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid and Its Derivatives

Spectrophotometric Detection and Quantification Applications

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is a key reagent in spectrophotometric methods for the determination of certain elements. scientificlabs.co.ukfishersci.ca This technique relies on the compound's ability to form colored complexes or to participate in reactions that produce a measurable change in light absorbance.

A notable application is the spectrophotometric determination of silicon. sigmaaldrich.comscientificlabs.ie The method involves the formation of a silicomolybdate complex, which is then reduced by AHNSA to form a stable blue-colored complex. The intensity of the blue color, measured at a specific wavelength, is proportional to the concentration of silicon.

Another application is the catalytic spectrophotometric determination of trace amounts of Molybdenum(VI). researchgate.net This method is based on the catalytic effect of Mo(VI) on the oxidation of AHNSA by hydrogen peroxide. researchgate.net The reaction progress is monitored by measuring the absorbance of the yellow-orange oxidized product at 475 nm. researchgate.net The calibration curve for this method has been shown to be linear in the range of 0.1–4.0 ng/mL, with a low detection limit of 0.04 ng/mL. researchgate.net

Research Findings for Spectrophotometric Determination of Mo(VI)

Parameter Value
Analyte Molybdenum(VI)
Reagent 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (AHNA)
Oxidizing Agent Hydrogen Peroxide (H₂O₂)
Detection Wavelength 475 nm
Linear Range 0.1–4.0 ng/mL
Detection Limit (3σ) 0.04 ng/mL

Chromatographic Separation Methods for Aromatic Sulfonated Compounds

The separation and quantification of aromatic sulfonated compounds like AHNSA are often challenging due to their polarity and structural similarity to other compounds in a mixture. High-performance liquid chromatography (HPLC) and capillary electrophoresis are powerful techniques for this purpose. sigmaaldrich.com

Ion-interaction High-Performance Liquid Chromatography (HPLC) is a variation of reversed-phase HPLC used for separating ionic and ionizable compounds. tandfonline.com For aromatic sulfonic acids, which are strong acids, standard buffered mobile phases are often insufficient to suppress ionization. tandfonline.com Ion-interaction chromatography addresses this by adding an ion-pairing reagent to the mobile phase. tandfonline.com This reagent, typically a bulky ion with an opposite charge to the analyte, forms a neutral ion pair with the analyte. This neutral complex can then be retained and separated on a nonpolar stationary phase, such as a C18 column. tandfonline.comohiolink.edu The choice of the ion-pairing reagent and its concentration are critical for controlling retention and selectivity. tandfonline.com 4-Amino-3-hydroxy-1-naphthalenesulfonic acid has been specifically studied using this technique. scientificlabs.co.uksigmaaldrich.comscientificlabs.ie

Micellar Electrokinetic Capillary Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. wikipedia.org The key to MEKC is the addition of a surfactant (like sodium dodecyl sulfate, SDS) to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org Separation occurs based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.org This technique is particularly effective for separating complex mixtures of aromatic sulfonates. nih.gov For instance, a method using a 20 mM phosphate (B84403) buffer (pH 7.0) with 50 mM SDS and 10% acetonitrile (B52724) successfully separated eleven aromatic sulfonates in under 35 minutes. nih.gov To enhance detection sensitivity, ion-pair reagents can also be used in a technique known as sweeping-MEKC, which has been applied to naphthalenesulfonic acids. nih.gov

Comparative Table of Chromatographic Conditions

Technique Stationary Phase Mobile Phase/Buffer Components Application
Ion-interaction HPLC C18 Column Acetonitrile, water, and an ion-pairing reagent (e.g., dihexylammonium acetate). tandfonline.com Separation of aromatic sulfonic acids and acid azo dyes. tandfonline.com

Electrochemical Sensor Development using Modified Electrodes

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for detecting various analytes. Modifying the surface of an electrode with a specific polymer can enhance its selectivity and catalytic activity. researchgate.net 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is used as a monomer to create a polymer film, poly(AHNSA), on electrode surfaces for sensing applications. researchgate.netd-nb.info

A poly(AHNSA) modified glassy carbon electrode (GCE) is typically prepared by electropolymerization, where the electrode is cycled in a potential range in a solution containing the AHNSA monomer. researchgate.netd-nb.info This process deposits a conductive, electroactive, nano-sized polymer film on the GCE surface. researchgate.net This modified electrode has shown significant catalytic properties, meaning it can facilitate the electrochemical oxidation of target analytes at lower potentials and with higher currents compared to a bare electrode. d-nb.infonih.govresearchgate.net

This sensor platform has been successfully applied for the determination of several important compounds:

Amoxicillin (B794): A poly(AHNSA)/GCE sensor demonstrated a linear response for amoxicillin in the concentration range of 10–150 µmol/L, with a detection limit of 9.9 nmol/L. d-nb.infonih.gov The modified electrode showed a four-fold increase in current and a significant reduction in the oxidation potential required. nih.gov

Nicotine: The sensor was used for the voltammetric determination of nicotine, showing a linear range from 1.0 to 200.0 µM and a detection limit of 0.866 µM. researchgate.net

Uric Acid: A composite electrode using multiwalled carbon nanotubes (MWCNTs) and poly(AHNSA) was developed for uric acid detection. nih.gov This sensor had a linear response range from 1 µM to 100 µM and a detection limit of 0.024 µM. nih.gov

Spectroscopic and Microscopic Characterization of Functionalized Nanomaterials

The unique properties of nanomaterials like graphene oxide (GO) can be enhanced by functionalizing their surface with organic molecules. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid has been used to functionalize GO, creating a novel nanocatalyst known as GO-ANSA. researchgate.netrsc.org A suite of advanced analytical techniques is used to confirm the successful functionalization and to characterize the morphology and properties of the resulting nanomaterial. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis confirms the elemental composition of the material. For GO-ANSA, EDS spectra show the presence of nitrogen and sulfur, which are unique to the ANSA molecule, alongside the carbon and oxygen of graphene oxide, confirming the successful attachment. researchgate.netrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. The spectrum of GO-ANSA shows characteristic peaks corresponding to the sulfonic acid and amine groups of ANSA, as well as the remaining oxygenated groups on the graphene sheet, providing evidence of covalent functionalization. researchgate.netrsc.org

Field Emission Scanning Electron Microscopy (FESEM): FESEM images reveal the surface morphology of the material. The images of GO-ANSA show the characteristic layered and wrinkled sheet-like structure of graphene-based materials. researchgate.netrsc.org

X-ray Diffraction (XRD): XRD patterns are used to analyze the crystal structure. The XRD pattern of GO typically shows a sharp peak corresponding to the interlayer spacing of the stacked sheets. In GO-ANSA, a change in this peak can indicate the exfoliation of GO sheets and the intercalation of ANSA molecules. researchgate.netrsc.org

Thermogravimetric/Differential Thermal Analysis (TGA/DTA): TGA/DTA measures the thermal stability of the material. The TGA curve for GO-ANSA shows distinct weight loss stages corresponding to the decomposition of the labile oxygen functional groups of GO and the attached ANSA molecules, which differs from the TGA curve of pure GO. researchgate.netrsc.org

Summary of Characterization Techniques for GO-ANSA

Technique Information Obtained Key Findings for GO-ANSA
EDS Elemental composition Confirms the presence of C, O, N, and S, indicating successful functionalization. researchgate.net
FT-IR Functional groups present Shows characteristic peaks of both GO and the ANSA molecule. rsc.org
FESEM Surface morphology and structure Reveals a layered, wrinkled, sheet-like structure. rsc.org
XRD Crystalline structure and interlayer spacing Indicates changes in the stacking of graphene sheets due to functionalization. rsc.org

| TGA/DTA | Thermal stability and composition | Demonstrates altered thermal decomposition profile compared to pure GO. rsc.org |

Catalytic Applications and Materials Science Innovations Involving 4 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid Derivatives

Heterogeneous Nanocatalysis in Organic Synthesis (e.g., for tetraketone and tetrahydrobenzo[b]pyran derivatives)

A novel and highly effective heterogeneous nanocatalyst has been developed by functionalizing graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid (GO-ANSA). researchgate.netrsc.orgrsc.org This solid acid carbocatalyst has demonstrated remarkable efficiency in the one-pot, three-component synthesis of both tetraketone and tetrahydrobenzo[b]pyran derivatives. researchgate.netrsc.orgrsc.org

The synthesis of these derivatives proceeds through tandem Knoevenagel-Michael reactions. rsc.orgrsc.org For instance, the reaction of aromatic aldehydes with 1,3-diketones is effectively catalyzed by GO-ANSA, leading to the formation of various tetraketone derivatives. researchgate.netsciforum.net Similarly, the three-component reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a sulfonic acid-functionalized catalyst yields tetrahydrobenzo[b]pyran derivatives. researchgate.netscispace.comresearchgate.net

The GO-ANSA nanocatalyst facilitates rapid conversion of the substrates, resulting in high to excellent yields of the desired products in very short reaction times. researchgate.netrsc.org The catalyst's performance has been compared favorably with other previously reported heterogeneous and homogeneous catalysts. researchgate.net

Detailed research findings for the synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives using the GO-ANSA nanocatalyst are presented below. The reactions were conducted in ethanol (B145695), a green solvent, under reflux conditions. researchgate.netrsc.org

Table 1: Synthesis of Tetraketone Derivatives Catalyzed by GO-ANSA

Entry Aldehyde Product Time (min) Yield (%)
1 Benzaldehyde 2,2'-((Phenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 10 98
2 4-Chlorobenzaldehyde 2,2'-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 10 96
3 4-Methylbenzaldehyde 2,2'-((4-Methylphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 15 95
4 4-Methoxybenzaldehyde 2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 15 94
5 4-Nitrobenzaldehyde 2,2'-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) 10 97

Source: Adapted from Gharghish, S. et al., Nanoscale Advances, 2024. researchgate.net

Table 2: Synthesis of Tetrahydrobenzo[b]pyran Derivatives Catalyzed by GO-ANSA

Entry Aldehyde Product Time (min) Yield (%)
1 4-Chlorobenzaldehyde 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran 10 97
2 4-Bromobenzaldehyde 2-Amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran 10 96
3 4-Nitrobenzaldehyde 2-Amino-4-(4-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran 10 98
4 Benzaldehyde 2-Amino-3-cyano-7,7-dimethyl-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran 15 96
5 4-Methylbenzaldehyde 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-benzo[b]pyran 15 94

Source: Adapted from Gharghish, S. et al., Nanoscale Advances, 2024. researchgate.net

Development of Reusable Catalytic Systems under Green Conditions

A significant advantage of the 4-amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized graphene oxide (GO-ANSA) catalyst is its utility within green chemistry frameworks. researchgate.netrsc.org The catalyst operates efficiently under environmentally friendly conditions, utilizing ethanol as a green solvent. rsc.orgrsc.org This approach avoids the use of hazardous solvents and toxic transition metals. rsc.org

The stability and recyclability of the GO-ANSA catalyst have been rigorously tested. Research demonstrates that the nanocatalyst can be recovered and reused for at least five consecutive cycles without any significant loss in its catalytic activity. rsc.orgrsc.org This high level of reusability, combined with high product yields, mild reaction conditions, and a simple work-up procedure, underscores the economic and environmental benefits of this catalytic system. rsc.orgresearchgate.net

Table 3: Reusability of GO-ANSA Catalyst for Synthesis of 2,2'-((Phenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Run Yield (%)
1 98
2 97
3 97
4 96
5 95

Source: Adapted from Gharghish, S. et al., Nanoscale Advances, 2024. researchgate.net

The development of such robust and reusable catalysts based on 4-amino-3-hydroxy-1-naphthalenesulfonic acid derivatives represents a significant step forward in the creation of sustainable chemical processes. rsc.org

An Examination of the Biological Interactions and Research Applications of a Triazole-Thione Compound

The following article details the interactions of a specific triazole-thione compound and its derivatives with biological systems, exploring their potential applications in biomedical research. The focus remains strictly on the outlined molecular interactions, biological activities, and biosensor development.

Interactions with Biological Systems and Biomedical Research Applications

Heterocyclic compounds, particularly those containing triazole and thiadiazole rings, are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities. bohrium.comnih.gov This section will delve into the biological interactions and research applications of a representative compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, and its derivatives.

The biological activity of triazole-thione derivatives is often predicated on their ability to interact with various biomacromolecules and chelate metal ions. The presence of nitrogen and sulfur atoms in the heterocyclic ring makes these compounds effective ligands for metal ions, which is a crucial aspect of the function of many enzymes. researchgate.net The thione group, in particular, can exist in tautomeric equilibrium with a thiol form, which influences its binding properties. nih.gov

Derivatives of 1,2,4-triazole-3-thione have been shown to form stable coordination complexes with metal ions like manganese(II), iron(II), nickel(II), copper(II), and zinc(II). mdpi.com These interactions can be pivotal in their biological mechanisms. For instance, the inhibition of certain enzymes can be attributed to the chelation of essential metal ions in the enzyme's active site.

Furthermore, the planar structure and the presence of hydrogen bond donors and acceptors in the triazole ring facilitate interactions with biomacromolecules such as proteins and nucleic acids. These interactions can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of the biological function of these macromolecules.

The core structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been a scaffold for the synthesis of numerous derivatives with a wide array of potential biological activities.

Derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles have been extensively studied for their antimicrobial properties against a broad spectrum of pathogens. nih.govtandfonline.comarabjchem.org The introduction of different substituents onto the triazole-thione core can significantly modulate their antimicrobial potency.

For example, Schiff bases derived from 4-amino-1,2,4-triazole (B31798) derivatives have shown notable antibacterial activity. mdpi.comekb.eg In some studies, derivatives incorporating a phthalazinone moiety exhibited activity against Bacillus subtilis and various fungi. tandfonline.com The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the antimicrobial activity of some 1,2,4-triazole (B32235) derivatives against selected microorganisms.

Derivative TypeTarget MicroorganismActivity Level
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosaHigh (MIC of 16 µg/mL) mdpi.com
4-Nitrophenyl substituted Schiff baseS. epidermidisHigh (MIC of 9 μg/mL) mdpi.com
1,3,4-Thiadiazole derivativesB. subtilis and fungiGenerally higher than triazole counterparts tandfonline.com
Phthalazinone-containing triazolesB. subtilis and fungiActive tandfonline.com

A significant area of research for triazole and thiadiazole derivatives is their potential as anticancer agents. jst.go.jpnih.gov Numerous studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.

The anticancer activity is often associated with the induction of apoptosis. For instance, certain 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives have shown significant cytotoxicity against gastric and colon cancer cell lines. jst.go.jp The presence of specific substituents, such as 4-chlorophenyl and 4-bromophenyl groups, appears to be crucial for their activity. jst.go.jp

Coordination complexes of 1,2,4-triazoline-3-thione derivatives with metals like manganese have exhibited potential anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com

The table below presents the anticancer activity of selected derivatives.

Compound TypeCancer Cell LineIC50 Value
Mannich base of 5-(pyridin-4-yl)-4-(p-chlorophenyl)-1,2,4-triazole-3-thioneGastric Cancer (NUGC)0.021 µM jst.go.jp
Manganese complex of a 1,2,4-triazoline-3-thione derivativeLung Cancer (A549)794.37 µM mdpi.com
Manganese complex of a 1,2,4-triazoline-3-thione derivativeColon Adenocarcinoma (HT29)654.31 µM mdpi.com
Nickel complex of a 1,2,4-triazoline-3-thione derivativeColon Adenocarcinoma (HT29)1064.05 µM mdpi.com

Triazole derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. One notable example is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the life cycle of the human immunodeficiency virus. tandfonline.com

Certain 1,2,4-triazole-5-thione derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inactivates it. The inhibitory activity can be modulated by altering the substituents on the triazole ring. tandfonline.com

Derivatives of 1,2,4-triazole-5-thione have also been investigated as inhibitors of other enzymes, such as urease and carbonic anhydrase. researchgate.netnih.govresearchgate.net For instance, certain derivatives have shown better urease inhibitory activity than the standard drug thiourea. researchgate.netnih.gov

Many triazole and thiadiazole derivatives have been reported to possess significant antioxidant properties. researchgate.netcapes.gov.brisres.orgimpactfactor.orgnih.gov The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.

The presence of a thiol group in the tautomeric form of triazole-thiones is believed to contribute to their radical scavenging capacity. isres.org Studies have employed various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, to evaluate the antioxidant potential of these compounds. isres.orgimpactfactor.org Derivatives with phenolic hydroxyl groups often exhibit enhanced antioxidant activity. isres.orgimpactfactor.org

The antioxidant capabilities of some derivatives are highlighted in the table below.

Derivative TypeAntioxidant AssayResult
Phenol and pyridine (B92270) substituted 1,2,4-triazolesVarious assaysShowed potential as antioxidant agents isres.org
Thiophene-1,2,4-triazole-5(3)-onesFRAP and DPPH assaysActive in FRAP assay isres.org
Nalidixic acid-derived mercapto-1,2,4-triazoleABTS assayIC50 value of 0.397 µM, comparable to ascorbic acid nih.gov

The ability of triazole-thione derivatives to selectively interact with metal ions and biomolecules makes them promising candidates for the development of chemical sensors and biosensors. These sensors can be designed for the determination of specific analytes in biological and environmental samples.

While direct research on biosensors using "Einecs 308-468-0" is not available, the principles of using similar heterocyclic compounds can be extrapolated. The complexation of triazole-thiones with specific metal ions can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. This property can be harnessed to create sensors for the detection of these metal ions.

Furthermore, by functionalizing the triazole-thione core with specific recognition elements, such as antibodies or enzymes, it is possible to develop highly selective biosensors for a variety of biomolecules. The triazole moiety can act as a stable platform for the immobilization of these biorecognition elements onto a transducer surface.

Environmental Research and Fate Studies of Naphthalene Sulfonic Acid Derivatives

Environmental Persistence and Degradation Pathways

The environmental persistence of naphthalene (B1677914) sulfonic acid derivatives is highly variable and depends on the specific chemical structure, including the number and position of the sulfonate groups. rsc.orgresearchgate.net The presence of the sulfonic group generally increases the water solubility of these compounds, which can facilitate their transport in aquatic systems. greenagrochem.com However, this functional group also makes the aromatic ring more resistant to microbial attack compared to unsubstituted naphthalene. nih.gov

Some naphthalene sulfonic acids are considered persistent in the environment, while others can be degraded under specific conditions. canada.capublications.gc.ca For instance, certain isomers of naphthalenedisulfonic acid are known to be more resistant to biodegradation than monosulfonated naphthalenes. ethz.ch Studies have shown that while some NSAs are not readily biodegradable, they can be utilized by specific microorganisms as a sole source of sulfur, leading to their degradation. nih.gov

Photodegradation:

Photodegradation can be a significant pathway for the removal of naphthalene sulfonic acid derivatives from the aquatic environment. The presence of photosensitizers, such as humic and fulvic acids found in natural organic matter, can enhance the photodegradation of these compounds. researchgate.net Research has demonstrated that in the presence of soluble substances of biological origin isolated from urban bio-wastes, a 70-80% depletion of mono- and disulfonated naphthalene sulfonates can occur after 24 hours of irradiation. researchgate.net The efficiency of photodegradation can be influenced by various experimental conditions. For example, the removal of naphthalene sulfonic acid increased by around 70% in the presence of 150 mg L⁻¹ of a bio-waste derived sensitizer (B1316253). researchgate.net

Desulfonation:

Desulfonation, the cleavage of the carbon-sulfur bond, is a critical step in the biodegradation of naphthalene sulfonic acid derivatives. d-nb.info This process can be initiated by microorganisms through an oxygenolytic attack on the aromatic ring. nih.govd-nb.info For example, Pseudomonas species have been shown to convert naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid to 1-naphthol (B170400) and 2-naphthol (B1666908), respectively, with the hydroxyl group being derived from molecular oxygen. nih.gov This initial desulfonation step makes the resulting compound more amenable to further degradation through pathways similar to those for naphthalene. ethz.chfrontiersin.org

The number of sulfonate groups on the naphthalene ring significantly affects the rate of degradation. For instance, in the oxidation of naphthalenesulfonic acids by ozone, the reactivity to ozone decreases as the number of sulfonic groups increases. rsc.org Naphthalene-1,3,6-trisulfonic acid exhibits the lowest reaction rate compared to naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid. rsc.org

Below is a table summarizing the degradation of various naphthalene sulfonic acid derivatives under different conditions.

CompoundConditionDegradation/Removal EfficiencyReference
Naphthalene mono- and disulfonates24h irradiation with bio-waste sensitizer (150 mg L⁻¹)70-80% depletion researchgate.net
Naphthalene sulfonic acidOzonation at pH 269% contribution from direct reaction rsc.org
Naphthalene-1,3,6-trisulfonic acidOzonation at pH 2~20% contribution from direct reaction rsc.org
6-Aminonaphthalene-2-sulfonic acidDegradation by a mixed bacterial communityComplete degradation nih.gov

Aquatic Behavior and Partitioning Studies of Sulfonated Aromatic Compounds

The behavior of naphthalene sulfonic acid derivatives in aquatic environments is largely governed by their physicochemical properties, particularly their water solubility and potential for sorption to solids. Due to the presence of the hydrophilic sulfonate group(s), these compounds are generally highly soluble in water. nih.gov This high water solubility suggests that they will predominantly remain in the water column. canada.ca

However, partitioning to sediment and suspended solids can still occur, influencing their environmental fate and bioavailability. The extent of this partitioning is described by the solid-liquid partition coefficient (Kd). Studies on sulfonated naphthalene-formaldehyde condensates (SNFCs) have shown that these compounds adsorb to suspended solids and river sediments, with concentrations reaching up to several milligrams per kilogram of dry matter. nih.gov The Kd values for SNFC oligomers were found to be in the range of 10² to 10⁴ L kg⁻¹. nih.gov

The organic carbon content of sediments and suspended solids is a key factor in the sorption of organic compounds. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a compound's tendency to sorb to organic matter. For 2-naphthalene sulfonate, the Koc has been empirically determined to be between 24.6 and 36.5 L/kg, with sorption observed to be linear. This indicates that while these compounds are polar, they still exhibit some affinity for organic matter in the environment.

The following table presents partitioning data for selected naphthalene sulfonic acid derivatives.

Compound/Compound ClassMatrixPartition Coefficient (Kd or Koc)Reference
Sulfonated naphthalene-formaldehyde condensates (SNFCs)Wastewater/sewage sludge and suspended solids/river waterKd: 10² - 10⁴ L kg⁻¹ nih.gov
2-Naphthalene sulfonateNatural saturated porous mediaKoc: 24.6 - 36.5 L/kg

Computational and Theoretical Studies on 4 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. epa.gov This method is instrumental in drug discovery and toxicology for predicting the activity of new chemical entities and for understanding the structural features essential for their biological effects.

In the context of 4-amino-3-hydroxy-1-naphthalenesulfonic acid and its derivatives, QSAR studies have been pivotal in elucidating the structural requirements for their antimicrobial and anticancer activities. A study on a series of synthesized 4-amino-3-hydroxy-1-naphthalenesulfonic acid derivatives (1-18) demonstrated their potential as antimicrobial agents. The QSAR analysis revealed that the antimicrobial activity was significantly influenced by specific structural parameters. epa.gov

Table 1: Key Parameters in QSAR Analysis of 4-amino-3-hydroxy-1-naphthalenesulfonic Acid Derivatives

Parameter Description Importance in Model
⁰χv (Valence zero-order molecular connectivity index) A topological descriptor related to the degree of branching and complexity of the molecule. Found to be a key descriptor in the mt-QSAR model for predicting antimicrobial activity. epa.gov
Dipole Moment (μ) An electronic parameter that describes the polarity of the molecule. Often crucial in describing interactions with biological targets. epa.gov

| Substituent Groups | Specific chemical groups added to the core structure. | 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino moiety significantly enhanced antimicrobial activity. epa.gov |

The predictive power of such QSAR models provides a rational basis for designing new, more effective analogues by modifying these key structural features.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

For analogues of 4-amino-3-hydroxy-1-naphthalenesulfonic acid, molecular docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. For instance, studies on various naphthalenesulfonic acid derivatives have explored their binding to specific protein targets. In a study on new sulphonamide derivatives bearing a naphthalene (B1677914) moiety, molecular docking was used to investigate their interaction with tubulin, a key protein in cell division and a target for anticancer drugs. The results showed that the most potent compound, 5c , binds to the colchicine-binding site of tubulin with a strong estimated binding energy of -9.6 kcal/mol, thereby inhibiting tubulin polymerization.

Another study on naphthalene-sulfonic acid derivatives as potential antimalarial agents used molecular docking to assess their binding affinity against several proteins from Plasmodium falciparum. The compounds showed high binding affinities, with mean values of -9.4, -7.6, and -8.4 kcal/mol for proteins 1RQJ, 3J7A, and 6MUW, respectively, suggesting a strong inhibitory potential.

While direct molecular docking studies on 4-amino-3-hydroxy-1-naphthalenesulfonic acid itself are less common in the searched literature, the extensive research on its analogues provides a strong framework for how it might interact with biological targets. The presence of the sulfonic acid, hydroxyl, and amino groups allows for a variety of interactions, including hydrogen bonding and electrostatic interactions, which are critical for high-affinity binding.

Table 2: Predicted Binding Affinities of Naphthalene Sulfonic Acid Analogues to Biological Targets

Compound/Analogue Class Biological Target Predicted Binding Affinity (kcal/mol) Reference
Sulphonamide Naphthalene Derivative (5c) Tubulin (Colchicine-binding site) -9.6
Naphthalene-2-sulfonic Acid Derivatives P. falciparum protein (1RQJ) -9.4 (mean)
Naphthalene-2-sulfonic Acid Derivatives P. falciparum protein (3J7A) -7.6 (mean)

These studies underscore the utility of molecular docking in predicting the biological potency and mechanism of action for this class of compounds.

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Computational methods, particularly those based on Density Functional Theory (DFT), are used to model these properties, providing insights into a molecule's behavior.

For 4-amino-3-hydroxy-1-naphthalenesulfonic acid, DFT calculations have been employed to analyze its molecular structure, vibrational spectra, and electronic properties. Such studies calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Research on naphthalenesulfonic acid derivatives has shown that the distribution of electron density, as revealed by HOMO and LUMO analysis, is crucial for their biological activity. For example, in the study of antimalarial naphthalene-sulfonic acid derivatives, the HOMO-LUMO analysis helped to understand the reactivity and charge transfer properties of the molecules, which are essential for their interaction with biological receptors.

Furthermore, quantum-chemical calculations have been used to explain the catalytic activity of various amino-substituted naphthalene sulfonic acids in reactions like the oxygen reduction reaction (ORR). These studies model the electronic structure of the compounds and their adsorption complexes to understand their catalytic efficiency. The electrochemical polymerization of 4-amino-3-hydroxy-1-naphthalenesulfonic acid has also been studied, with quantum mechanical calculations used to predict the most likely coupling modes during polymerization based on the molecule's electronic structure.

Table 3: Calculated Electronic Properties of 4-amino-3-hydroxy-1-naphthalenesulfonic Acid

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. Determines the molecule's reactivity as a nucleophile.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. Determines the molecule's reactivity as an electrophile.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. |

These computational analyses provide a deep understanding of the intrinsic properties of 4-amino-3-hydroxy-1-naphthalenesulfonic acid, which underpins its chemical behavior and biological potential.

Future Research Directions and Emerging Applications in Naphthalene Sulfonic Acid Chemistry

Novel Synthetic Methodologies for Enhanced Green Chemistry

The development of environmentally benign synthetic methods is a major focus in contemporary chemistry. For naphthalene-based compounds, research is shifting away from harsh reaction conditions, such as the use of concentrated sulfuric acid at high temperatures, which have historically been associated with poor yields and difficult product isolation. acs.orgsmolecule.com

Future methodologies emphasize green chemistry principles, including the use of eco-friendly and reusable catalysts. nih.gov A notable advancement is the use of chitosan-sulfonic acid (CS-SO₃H) as a cost-effective and biodegradable catalyst for synthesizing naphthalene-based azine derivatives. nih.govtandfonline.comresearchgate.net This approach offers high yields, reduced reaction times, and catalyst reusability. nih.govresearchgate.net Similarly, cellulose (B213188) sulfuric acid has been employed as a green catalyst for synthesizing azines, highlighting a trend towards using bio-based materials in chemical synthesis. researchgate.net

Another promising green technique is microwave-assisted synthesis. The microwave-assisted copper(0)-catalyzed Ullmann coupling reaction, for instance, has been developed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. This method provides yields of up to 74% under mild conditions (100°C) and significantly shorter reaction times (1-3 hours) compared to traditional methods that require temperatures above 155°C for over 10 hours. acs.org

Furthermore, the functionalization of nanomaterials like graphene oxide with compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid creates novel, highly efficient, and reusable nanocatalysts. rsc.org These catalysts facilitate complex reactions in green solvents like ethanol (B145695), offering high yields, mild reaction conditions, and easy separation of products, all while avoiding toxic transition metals. rsc.org

Research FindingSynthetic MethodKey Advantages
High-yield synthesis of naphthalene-based azinesCatalysis by Chitosan-Sulfonic Acid (CS-SO₃H)Eco-friendly, cost-effective, reusable catalyst, short reaction times. nih.govtandfonline.com
Efficient synthesis of ANS derivativesMicrowave-Assisted Copper(0)-Catalyzed Ullmann ReactionMild conditions, high yields (up to 74%), significantly reduced reaction times. acs.org
One-pot synthesis of tetraketone derivativesCatalysis by 4-amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized graphene oxideReusable nanocatalyst, use of green solvents, high efficiency, absence of toxic metals. rsc.org

Targeted Drug Design and Delivery Systems based on Derivatives

Naphthalene (B1677914) derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antimicrobial, and antiviral effects. ijpsjournal.com The sulfonic acid group, in particular, can enhance the water solubility and bioavailability of drug candidates. ontosight.ai

Future research is focused on designing and synthesizing novel naphthalene sulfonic acid derivatives for targeted therapies. For example, studies have shown that newly synthesized azine derivatives with a naphthalene core have potential as anticancer agents, with molecular docking studies indicating favorable oral bioavailability. nih.govtandfonline.com The compound 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is also being investigated for its potential in drug formulations and delivery systems due to its unique biological activities.

In antiviral research, spectroscopic and molecular docking studies of 2-amino-1-naphthalenesulfonic acid have suggested its potential as a lead compound for developing antiviral drugs. spectroscopyonline.com The ability of sulfonic acid stilbenes to block the infection of cells by viruses like HSV and HIV has also been patented, indicating a clear direction for therapeutic development. google.com The fluorescent properties of derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) are also valuable, as they can be used to study protein binding, a critical aspect of drug action. acs.org

The structural versatility of the naphthalene scaffold allows for tailored modifications to interact with specific biological targets, paving the way for the development of more precise and effective medicines. ijpsjournal.comontosight.ai

Advanced Materials for Environmental Remediation

The high water solubility and chemical stability of naphthalene sulfonic acids make them both persistent environmental pollutants and valuable components in materials designed for environmental cleanup. researchgate.net These compounds are common in effluents from the textile and dye industries and are often resistant to biological degradation. researchgate.net

Research is actively exploring the use of advanced materials incorporating naphthalene sulfonic acids for wastewater treatment. One such application involves a nanocomposite of nickel ferrite (B1171679) and polyaniline doped with 2-naphthalene sulfonic acid (PANI-NSA/NiFe₂O₄) for the removal of toxic heavy metals like chromium (Cr(VI)) from water. up.ac.za This material showed a maximum removal of 99.9% and could be reused for multiple cycles, demonstrating its potential for industrial applications. up.ac.za The doping with 2-naphthalene sulfonic acid was crucial as it helped form tubular-shaped rods, increasing the material's surface area and effectiveness. up.ac.za

Advanced oxidation processes are also being developed to degrade these persistent pollutants. Studies have examined the efficacy of ozone oxidation for breaking down various naphthalene sulfonic acids in water. researchgate.net Additionally, research into persulfate oxidation activated by various means (alkali, heat) is underway to treat wastewater containing compounds like H acid (1-amino-8-naphthol-3,6-disulfonic acid). researchgate.net These methods aim to mineralize the organic pollutants, reducing their environmental impact. researchgate.netresearchgate.net

Material/MethodTarget PollutantKey Finding
Polyaniline/Nickel Ferrite Nanocomposite doped with 2-Naphthalene Sulfonic AcidChromium (Cr(VI))Achieved 99.9% removal from a 50 mg/L solution and demonstrated high reusability over 5 cycles. up.ac.za
Ozone OxidationNaphthalene-1-sulfonic acid, Naphthalene-1,5-disulfonic acidReactivity to ozone decreases as the number of sulfonic groups increases. researchgate.net
Activated Persulfate OxidationH acid (1-amino-8-naphthol-3,6-disulfonic acid)Alkali-activated persulfate demonstrated an 82.8% removal rate of H acid. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, including the field of naphthalene sulfonic acid chemistry. These computational tools can accelerate the discovery and optimization of new compounds and materials by predicting their properties and potential activities. drugbank.com

ML models are being developed to predict the outcomes of chemical reactions, such as cocrystallization. One study developed an ML model to accurately predict the formation of three-component cocrystals involving sulfonic acids, which can streamline the structure determination of poorly crystallizing substances. acs.org This data-driven approach helps researchers select the optimal combination of components for successful crystallization, a process that has traditionally relied on trial and error. acs.org

In toxicology and drug discovery, ML is proving invaluable. The Tox24 challenge, for example, tasked participants with developing models to predict chemical binding to proteins based on chemical structure. researchgate.netchemrxiv.org The dataset involved measuring the displacement of 8-anilino-1-naphthalenesulfonic acid ammonium (B1175870) salt (ANSA) from a serum binding protein, demonstrating the central role of these compounds in developing predictive models. researchgate.netchemrxiv.org The success of consensus models and various machine learning approaches in this challenge highlights the growing power of AI to forecast molecular interactions and toxicological endpoints, which can significantly reduce drug development failure rates. drugbank.comresearchgate.net

The use of AI and ML enables the analysis of vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the design of new naphthalene sulfonic acid derivatives with desired properties for applications in medicine, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.